Trimethylsilyl-meso-inositol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

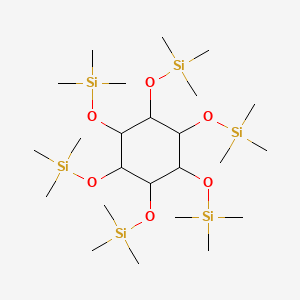

trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKXRNTVMCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H60O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334291 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2582-79-8 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Trimethylsilyl-meso-inositol in Modern Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolomics, the comprehensive analysis of small molecules provides a critical window into cellular physiology and pathology. Among these molecules, meso-inositol (most commonly as myo-inositol) and its phosphorylated derivatives are central players in a myriad of cellular processes, including signal transduction, nerve transmission, and membrane structure. However, the inherent non-volatile nature of inositols presents a significant analytical challenge. This technical guide delves into the indispensable role of Trimethylsilyl-meso-inositol, the derivatized form of meso-inositol, in enabling robust and quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide will provide an in-depth overview of its function, detailed experimental protocols, quantitative data from various biological matrices, and a visual representation of its metabolic context.

The Function of Trimethylsilylation in Inositol (B14025) Analysis

Meso-inositol is a polyol, rich in polar hydroxyl groups, which makes it non-volatile and thus unsuitable for direct analysis by GC-MS. The process of trimethylsilylation is a chemical derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This chemical modification dramatically increases the volatility and thermal stability of the inositol molecule, allowing it to be vaporized and traverse the gas chromatography column for separation and subsequent detection by mass spectrometry. The resulting derivative, this compound, is amenable to GC-MS analysis, which offers high chromatographic resolution, sensitivity, and the availability of extensive mass spectral libraries for confident identification.

Quantitative Data of meso-Inositol in Biological Matrices

The ability to accurately quantify meso-inositol is crucial for understanding its role in health and disease. GC-MS analysis of this compound has been instrumental in determining its concentration in various biological samples. The following tables summarize representative quantitative data from scientific literature.

Table 1: Concentration of myo-Inositol in Human Plasma/Serum

| Population | Concentration (µM) | Analytical Method | Reference |

| Healthy Adults | 32.5 ± 1.5 | LC-MS/MS | [1] |

| Healthy Adults | ~22 | GC-MS | [1] |

| Pregnancies with NTD | Lower than control | GC-MS | [2] |

| Healthy Controls | Normal | GC-MS | [2] |

Table 2: Concentration of myo-Inositol in Human Cerebrospinal Fluid (CSF)

| Population | Concentration (µg/mL) | Analytical Method | Reference |

| Healthy Controls | ~25 | GC-MS | [3] |

| Schizophrenic Patients | No significant difference from controls | GC-MS | [3] |

| Alzheimer's Disease Subjects | 24.9 ± 4.4 | GC-MS | [4] |

| Healthy Age-matched Controls | 24.9 ± 4.4 | GC-MS | [4] |

Table 3: Concentration of myo-Inositol in Human Urine

| Population | Concentration (µM) | Analytical Method | Reference |

| Healthy Adults | 138.2 ± 27.5 | LC-MS/MS | [1] |

| Infants (IUGR and LGA) | Elevated | GC-MS | [5] |

| Control Infants (AGA) | Normal | GC-MS | [5] |

Table 4: Concentration of myo-Inositol in Animal Tissues

| Tissue | Concentration (mmol/kg wet weight) | Animal Model | Analytical Method | Reference |

| Testis | 5.41 | Rat | HPLC | [6] |

| Kidney | - | Rat | HPLC | [6] |

| Brain (microwaved) | - | Rat | HPLC | [6] |

| Liver | - | Rat | HPLC | [6] |

| Skeletal Muscle | - | Rat | HPLC | [6] |

Experimental Protocols

Protocol 1: Trimethylsilylation of myo-Inositol for GC-MS Analysis of Plasma Samples

This protocol is adapted from a method for the quantification of plasma myo-inositol.[7][8]

1. Sample Preparation: a. To 30 µL of human plasma, add extraction reagents. b. Evaporate the sample to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried residue, add 5 µL of a mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF). b. Seal the reaction vial and heat at 70°C for 60 minutes, with shaking at 10-minute intervals.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: Fused silica (B1680970) HP-5 MS capillary column (or equivalent). c. Injection Volume: 1 µL. d. Inlet Temperature: 250°C. e. Oven Temperature Program:

- Initial temperature: 150°C, hold for 1 min.

- Ramp to 200°C at 10°C/min.

- Ramp to 250°C at 5°C/min, hold for 5 min. f. Mass Spectrometer: Operated in electron ionization (EI) mode. g. Data Acquisition: Scan mode or selected ion monitoring (SIM) for target quantification. For Trimethylsilyl-myo-inositol, characteristic ions such as m/z 305 and 318 can be monitored.[9]

Protocol 2: Automated Trimethylsilylation for Metabolite Profiling

This protocol is based on a fully automated TMS derivatization method.[10]

1. Sample Drying: a. Aliquot the sample extract into a GC vial insert. b. Dry the sample completely using a vacuum centrifuge or a stream of nitrogen.

2. Automated Derivatization and Injection (using a robotic autosampler like Gerstel MPS): a. Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. b. Incubate at 37°C for 90 minutes with agitation. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. d. Incubate at 37°C for 30 minutes with agitation. e. Inject 1 µL of the derivatized sample into the GC-MS system.

Signaling Pathways and Experimental Workflow

Signaling Pathways Involving meso-Inositol

Meso-inositol is a precursor for the synthesis of phosphoinositides and inositol phosphates, which are critical second messengers in cellular signaling.

References

- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urinary metabolomics (GC-MS) reveals that low and high birth weight infants share elevated inositol concentrations at birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.und.edu [med.und.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trimethylsilyl-meso-inositol: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-meso-inositol (B78846), a derivative of the cyclic sugar alcohol meso-inositol, serves as a crucial analytical tool in the study of cellular signaling and metabolism. The introduction of trimethylsilyl (B98337) (TMS) groups to the inositol (B14025) structure enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, with a focus on its application in research and drug development.

Chemical Structure and Identification

meso-Inositol is a stereoisomer of inositol, characterized by a specific arrangement of its six hydroxyl groups on a cyclohexane (B81311) ring. In this compound, these hydroxyl groups are derivatized to form trimethylsilyl ethers. The fully derivatized form is hexakis-O-(trimethylsilyl)-meso-inositol.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane[1] |

| CAS Number | 2582-79-8[1] |

| Chemical Formula | C24H60O6Si6[1] |

| Canonical SMILES | C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1] |

| InChI Key | FRTKXRNTVMCAKI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in analytical chemistry, particularly for GC-MS analysis.

| Property | Value | Source |

| Molecular Weight | 613.24 g/mol | --INVALID-LINK--[2], --INVALID-LINK-- |

| Exact Mass | 612.30054884 Da | PubChem[1] |

| Boiling Point (Predicted) | 466.3 ± 45.0 °C | ChemicalBook[3] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | ChemicalBook[3] |

| Flash Point | 216 °C | --INVALID-LINK-- |

Spectral Data

Detailed spectral data for this compound is not extensively available in public repositories. The primary analytical technique for this compound is GC-MS, and mass spectral data is well-documented. For reference, the spectral characteristics of the parent compound, myo-inositol, are often used as a baseline before derivatization.

Mass Spectrometry: The electron ionization (EI) mass spectrum of hexakis(trimethylsilyl)myo-inositol is characterized by several key fragment ions. The most abundant ions are typically observed at m/z 73, 147, 191, 217, and 305. These fragments correspond to the trimethylsilyl group and various fragmentation patterns of the silylated inositol ring.[1]

NMR and IR Spectroscopy: Detailed, assigned 1H NMR, 13C NMR, and IR spectra for this compound are not readily available in the public domain. Researchers typically confirm the successful derivatization by the disappearance of the hydroxyl protons in 1H NMR and the appearance of strong Si-C and Si-O stretching bands in the IR spectrum. For reference, the analysis of the parent compound, myo-inositol, is well-established.

Role in Research and Drug Development

meso-Inositol and its phosphorylated derivatives are fundamental components of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis.[4][5][6] The study of this pathway is critical in understanding and developing treatments for various diseases, including cancer, diabetes, and neurological disorders.

This compound itself is not known to have a direct role in signaling pathways. Its primary utility lies in its role as a stable, volatile derivative of meso-inositol that allows for sensitive and quantitative analysis of inositol isomers and their metabolites in biological samples using GC-MS.[7] This analytical capability is crucial for researchers studying the dynamics of the inositol-related metabolic pathways in both healthy and diseased states.

Experimental Protocols

The following protocols provide a general framework for the derivatization of meso-inositol for GC-MS analysis. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Protocol 1: Trimethylsilylation of Inositols for GC-MS Analysis

This protocol is adapted from procedures described for the analysis of inositols in biological samples.[8][9]

Materials:

-

meso-Inositol standard or dried biological extract

-

Pyridine (B92270) (anhydrous)[8]

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8] or a mixture of Trimethylchlorosilane (TMCS) and Hexamethyldisilazane (HMDS) in N,N-Dimethylformamide (DMF)[9]

-

Internal standard (e.g., xylitol)[8]

-

Reaction vials with Teflon-lined caps

-

Heating block or oven

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Place a known amount of the inositol standard or the dried biological extract into a reaction vial. If using an internal standard, add a known quantity at this stage.

-

Drying: Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction. This can be achieved by lyophilization or by drying under a stream of nitrogen.

-

Reagent Addition:

-

Reaction: Tightly cap the vial and heat at 70°C for 60-70 minutes.[8][9] It is recommended to periodically shake the vial during incubation to ensure complete reaction.[9]

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Conclusion

This compound is an indispensable derivative for the quantitative analysis of meso-inositol and its related compounds in complex biological matrices. While it does not possess a direct biological signaling role, its use is critical for researchers investigating the vital phosphoinositide signaling pathway. The protocols and data presented in this guide offer a foundational resource for scientists and professionals in the fields of biochemistry, pharmacology, and drug development, enabling precise and reliable measurement of inositols to further unravel their roles in health and disease.

References

- 1. This compound | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2582-79-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 2582-79-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oiv.int [oiv.int]

- 9. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trimexthylsilyl Derivatives of Inositol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsilyl (B98337) (TMS) derivatives of inositol (B14025) isomers. Given the critical role of inositols in cellular signaling pathways, the ability to accurately analyze and utilize these molecules is paramount in various fields of research and drug development. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of workflows and signaling pathways to facilitate a deeper understanding and practical application of these methodologies.

Introduction: The Significance of Inositol Isomers and Their Derivatives

Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant in nature. Their phosphorylated forms, known as inositol phosphates and phosphoinositides, are integral components of cellular signaling cascades. One of the most well-understood pathways is the phosphatidylinositol signaling system.

The phosphatidylinositol signaling pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[1] This cleavage yields two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 is water-soluble and diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to its receptor, a calcium channel.[2] This binding triggers the release of calcium ions (Ca2+) into the cytosol, which in turn activates a multitude of cellular processes.[2] DAG remains in the plasma membrane and activates protein kinase C (PKC), another key signaling molecule.

The analysis of inositol isomers and their metabolites is often challenging due to their high polarity and low volatility. Derivatization to form trimethylsilyl (TMS) ethers is a crucial step to increase their volatility, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This guide focuses on the synthesis of these TMS derivatives, providing detailed protocols for researchers.

Caption: Phosphatidylinositol Signaling Pathway.

Experimental Protocols for Trimethylsilylation

The following section details various protocols for the synthesis of trimethylsilyl derivatives of inositol isomers. The choice of method may depend on the specific isomer, the desired scale of the reaction, and the available reagents.

A generalized workflow for the preparation of inositol TMS derivatives from biological or other complex matrices for GC-MS analysis is outlined below.

Caption: General Workflow for TMS Derivatization.

This protocol is a widely used method for the derivatization of polyols.

-

Materials:

-

myo-Inositol standard

-

Pyridine (B92270) (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

-

Procedure:

-

Accurately weigh approximately 1-5 mg of myo-inositol into a reaction vial.

-

Add 400 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of HMDS to the solution.

-

Add 50 µL of TMCS to the solution. The addition of TMCS acts as a catalyst and may cause the formation of a precipitate (ammonium salts), which is normal.

-

Tightly cap the vial and heat at 70°C for 60 minutes.[3]

-

Cool the vial to room temperature.

-

Centrifuge the vial to pellet the precipitate.

-

Transfer the supernatant to a GC-MS autosampler vial for analysis.

-

This method is effective for a range of inositol isomers and is often used in metabolomics studies.

-

Materials:

-

Inositol isomer (myo-, scyllo-, D-chiro-, etc.)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% or 10% Trimethylchlorosilane (TMCS)

-

Pyridine or Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

Place 0.2 mg of the inositol isomer standard into a reaction vial.

-

Add 200 µL of anhydrous DMF to dissolve the sample.

-

Add 400 µL of BSTFA containing TMCS to the solution.

-

Tightly cap the vial and heat at a specified temperature and time (e.g., 60°C for 25 minutes, but optimization may be required).

-

Cool the vial to room temperature.

-

The sample is ready for GC-MS analysis.

-

TMSI is a powerful silylating agent suitable for hindered hydroxyl groups.

-

Materials:

-

Inositol isomer

-

Trimethylsilyl imidazole (B134444) (TMSI)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dried sample of the inositol isomer, add 100 µL of TMSI.

-

Allow the reaction to proceed for 20 minutes at room temperature in a tightly capped vial.

-

Add a small amount of anhydrous sodium sulfate (B86663) to remove any moisture.

-

Dilute the sample to a final volume of 1 mL with anhydrous toluene.

-

Centrifuge the sample for 1 hour at 2,500 RPM.

-

Transfer the supernatant to a GC vial for analysis.[4]

-

Quantitative Data and Reaction Parameters

The efficiency of the trimethylsilylation reaction is dependent on several factors, including the choice of silylating agent, solvent, temperature, and reaction time. The following table summarizes various reported conditions for the derivatization of inositol isomers.

| Inositol Isomer(s) | Silylating Agent(s) | Solvent(s) | Temperature (°C) | Time (min) | Reference(s) |

| myo-Inositol | HMDS, TMCS | Pyridine | 70 | 60 | [3] |

| myo-Inositol | TMCS, HMDS | N,N-DMF | 70 | 60 | [5] |

| myo-, scyllo-, chiro-, muco-Inositol | BSTFA | DMF | Not specified | Not specified | [6] |

| myo-, scyllo-, chiro-Inositol | Not specified | Not specified | 50 (oximation), 60 (silylation) | 20 (oximation), 25 (silylation) | [7] |

| myo-, scyllo-, chiro-, muco-, neo-Inositol | TMSI | Toluene | Room Temp. | 20 | [4] |

| myo-, scyllo-Inositol | HMDS, TMCS | Pyridine | Not specified | Not specified | [8] |

| myo-, scyllo-Inositol | BSTFA, TMCS | Pyridine | Not specified | Not specified | [8] |

Note: The yields for these reactions are generally high, often approaching quantitative conversion, which is essential for accurate quantification in analytical methods. However, specific yield percentages are infrequently reported in the context of analytical derivatization.

Characterization of Trimethylsilyl Derivatives

The primary method for the analysis of TMS-inositol derivatives is Gas Chromatography-Mass Spectrometry (GC-MS). The resulting hexakis-O-trimethylsilyl inositol derivatives of the different isomers are separable by GC, and their mass spectra provide characteristic fragmentation patterns for identification.

-

Molecular Weight: The fully derivatized inositol isomers have a molecular formula of C₂₄H₆₀O₆Si₆ and a molecular weight of approximately 613.24 g/mol .

-

Mass Spectrometry: Electron ionization (EI) mass spectra of TMS-inositol derivatives typically do not show a prominent molecular ion peak (M+). Instead, characteristic fragment ions are observed. Common fragments include m/z 73 (Si(CH₃)₃⁺), 147, 191, 217, and 305. The relative intensities of these fragments can vary between isomers, aiding in their differentiation.

Conclusion

The synthesis of trimethylsilyl derivatives is an indispensable step for the analysis of inositol isomers by GC-MS. This guide has provided detailed experimental protocols using various common silylating agents, along with a summary of reaction conditions and characterization data. By following these methodologies, researchers and drug development professionals can achieve reliable and reproducible derivatization, enabling accurate quantification and identification of inositol isomers in a wide range of biological and chemical matrices. The provided diagrams of the relevant signaling pathway and experimental workflow serve to contextualize the importance and practical application of these techniques.

References

- 1. cusabio.com [cusabio.com]

- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

The Role of Trimethylsilyl-Meso-Inositol in Modern Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of trimethylsilyl (B98337) (TMS)-meso-inositol in biochemical assays. The derivatization of meso-inositol to its TMS ether is a critical step, enabling the precise quantification of this vital signaling molecule in complex biological samples. This guide will detail the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in life sciences and drug development.

Introduction: The Significance of Meso-Inositol

Meso-inositol, more commonly known as myo-inositol, is a carbocyclic sugar that serves as a fundamental building block for a multitude of signaling molecules in eukaryotic cells.[1] It is a precursor to inositol (B14025) phosphates and phosphoinositides, which are integral to cellular signal transduction, regulating processes such as cell growth, proliferation, apoptosis, and metabolism.[2][3][4] Given its central role in cellular function, aberrant myo-inositol levels have been linked to various pathological conditions, including metabolic diseases and neural tube defects.[5][6] Consequently, the accurate quantification of myo-inositol in biological matrices is of paramount importance for both basic research and clinical diagnostics.

The analysis of myo-inositol is often challenging due to its high polarity and low volatility. To overcome these analytical hurdles, a derivatization step is employed to convert myo-inositol into a more volatile and thermally stable compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[7] The most common derivatization technique is trimethylsilylation, which yields trimethylsilyl-meso-inositol.[8] This guide focuses on the application of this derivatized form in biochemical assays.

The Phosphoinositide Signaling Pathway

The biological significance of meso-inositol is primarily rooted in its role as the backbone of the phosphoinositide signaling pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol (PI), a membrane lipid containing a myo-inositol headgroup. A series of kinases and phosphatases regulate the phosphorylation state of the inositol ring, leading to the formation of various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[2][9]

Upon stimulation by extracellular signals, the enzyme Phospholipase C (PLC) hydrolyzes PIP2 to generate two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn activates a wide array of cellular responses.[4]

Experimental Protocols for Meso-Inositol Quantification

The quantification of meso-inositol in biological samples via GC-MS necessitates a multi-step process encompassing sample preparation, derivatization, and instrumental analysis.

Sample Preparation

The initial step involves the extraction of meso-inositol from the biological matrix. For plasma or serum samples, proteins are typically precipitated and removed.

Protocol for Plasma Sample Preparation:

-

To a 30 µL plasma sample, add an appropriate internal standard (e.g., deuterated myo-inositol) to correct for sample loss during preparation.

-

Precipitate proteins by adding a suitable organic solvent.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

Trimethylsilylation (TMS Derivatization)

The dried extract is then subjected to derivatization to convert the polar hydroxyl groups of meso-inositol into nonpolar trimethylsilyl ethers. This process, known as trimethylsilylation or silylation, increases the volatility and thermal stability of the analyte.[8]

Optimized Derivatization Protocol: [7]

-

To the dried sample residue, add 5 µL of a derivatization reagent mixture. A common mixture consists of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF).

-

Seal the reaction vial tightly.

-

Incubate the mixture at 70°C for 60 minutes. It is recommended to shake the mixture at 10-minute intervals to ensure complete reaction.[7]

-

After incubation, cool the sample to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.

Typical GC-MS Parameters:

-

GC System: Agilent 7890A or similar.[7]

-

Column: HP-5 MS capillary column (or equivalent).[7]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250-280°C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.

-

MS System: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, which enhances sensitivity and selectivity by monitoring specific fragment ions of TMS-meso-inositol.[10]

Experimental Workflow

The overall workflow for the quantification of meso-inositol using TMS derivatization followed by GC-MS analysis is a systematic process that ensures reproducibility and accuracy.

Quantitative Data Presentation

The application of the described methodology allows for the precise measurement of meso-inositol concentrations in various biological samples. Below are examples of quantitative data obtained from studies utilizing GC-MS for myo-inositol analysis.

Table 1: Plasma Myo-Inositol Concentrations in Pregnant Women [5][6]

| Group | N | Myo-Inositol (µg/mL) (Mean ± SD) |

| Control Pregnancies | 50 | 6.85 ± 1.73 |

| NTD-Affected Pregnancies | 30 | 5.98 ± 1.55 |

NTD: Neural Tube Defect

Table 2: Performance Characteristics of a Validated GC-MS/MS Method for Inositol Isomers [11]

| Parameter | Myo-Inositol (MI) | D-chiro-Inositol (DCI) |

| Linearity Range (µg/mL) | 0.500 - 10.00 | 0.005 - 0.500 |

| Limit of Detection (LOD) (ng/mL) | ≤ 30 | ≤ 3 |

| Reproducibility (RSD %) | < 6% | < 6% |

| Recovery (%) | 97.11 - 99.35 | 107.82 - 113.09 |

RSD: Relative Standard Deviation

Conclusion

The derivatization of meso-inositol to its trimethylsilyl ether is a cornerstone technique for its quantitative analysis in biochemical and clinical research. The GC-MS-based methods detailed in this guide offer high sensitivity, specificity, and reproducibility, making them invaluable tools for investigating the role of meso-inositol in health and disease. By providing a clear understanding of the signaling pathways, detailed experimental protocols, and representative quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ TMS-meso-inositol analysis in their work. The continued application and refinement of these methods will undoubtedly lead to further insights into the complex roles of inositol metabolism and signaling.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]

- 4. cusabio.com [cusabio.com]

- 5. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexakis-O-(trimethylsilyl)-myo-inositol (CAS Number: 2582-79-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexakis-O-(trimethylsilyl)-myo-inositol, with the CAS number 2582-79-8, is the fully silylated derivative of myo-inositol. Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular membranes and a precursor to a variety of signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), a key player in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Due to the polar nature of inositols, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Trimethylsilyl (TMS) derivatization is a crucial technique that replaces the active hydrogens on the hydroxyl groups with TMS groups, thereby increasing the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical applications of Hexakis-O-(trimethylsilyl)-myo-inositol.

Chemical and Physical Properties

The chemical and physical properties of Hexakis-O-(trimethylsilyl)-myo-inositol are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2582-79-8 |

| Chemical Name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-myo-inositol |

| Synonyms | Trimethylsilyl-meso-inositol, myo-Inositol, 6TMS derivative, Hexatrimethylsilylinositol |

| Molecular Formula | C₂₄H₆₀O₆Si₆ |

| Molecular Weight | 613.24 g/mol [1] |

| InChI Key | FRTKXRNTVMCAKI-HPEVMFQJSA-N |

| SMILES | C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 466.3 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Experimental Protocols

The primary application of Hexakis-O-(trimethylsilyl)-myo-inositol is in the analytical determination of inositols in biological samples via GC-MS. The following protocols detail the synthesis (derivatization) and analysis of this compound.

Synthesis (Trimethylsilylation of myo-Inositol for GC-MS Analysis)

This protocol describes the derivatization of myo-inositol to its volatile TMS derivative for subsequent GC-MS analysis. The reaction involves two steps: methoximation followed by silylation.

Materials:

-

myo-Inositol standard or dried biological extract

-

Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

Vortex mixer

Procedure:

-

Drying: Ensure the sample (standard or biological extract) is completely dry. This is a critical step as silylation reagents are moisture-sensitive. Lyophilization or evaporation under a stream of nitrogen is recommended.

-

Methoximation: To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 45 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple TMS derivatives for reducing sugars that might be present in biological extracts.

-

Silylation: After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 45 minutes. This step replaces the active protons on the hydroxyl groups with TMS groups.

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp 1: Increase to 290°C at 5°C/min

-

Hold at 290°C for 5 minutes

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-700

Expected Results: The resulting chromatogram should show a distinct peak for Hexakis-O-(trimethylsilyl)-myo-inositol. The mass spectrum will exhibit characteristic fragmentation patterns that can be used for identification and quantification. The NIST WebBook provides reference mass spectra for this compound.

Signaling Pathway and Biological Relevance

Hexakis-O-(trimethylsilyl)-myo-inositol itself is not biologically active in signaling pathways. Its significance lies in its role as an analytical derivative of myo-inositol, a crucial molecule in cellular signaling.

myo-Inositol and the PI3K/Akt Signaling Pathway

Myo-inositol is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. Upon stimulation by growth factors or hormones, PI3K is activated and phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This recruitment leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets, regulating fundamental cellular processes including cell survival, growth, proliferation, and metabolism.

The diagram below illustrates the central role of myo-inositol-derived PIP2 in the PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Workflow: Metabolomic Analysis of Inositols

The analysis of inositols in biological samples is a key application for which Hexakis-O-(trimethylsilyl)-myo-inositol is essential. The following diagram outlines a typical workflow for such an analysis.

Caption: A typical workflow for the metabolomic analysis of inositols using GC-MS.

Conclusion

Hexakis-O-(trimethylsilyl)-myo-inositol (CAS 2582-79-8) is an indispensable analytical tool for researchers in cell biology, drug development, and metabolomics. While not directly involved in cellular signaling, its role as a volatile derivative of myo-inositol enables the precise and sensitive quantification of this key signaling precursor by GC-MS. Understanding the properties and analytical protocols associated with this compound is crucial for accurately investigating the intricate roles of inositols in health and disease. This guide provides the foundational knowledge for the effective utilization of Hexakis-O-(trimethylsilyl)-myo-inositol in a research setting.

References

The Cornerstone of Inositol Analysis: A Technical Guide to Derivatization for GC-MS

For researchers, scientists, and drug development professionals, the accurate quantification of inositols is paramount for understanding cellular signaling and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of foundational research on inositol (B14025) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols, comparative data, and visual workflows to empower your analytical endeavors.

Myo-inositol, a key stereoisomer of inositol, is a fundamental component of intracellular signaling pathways, acting as a precursor for second messengers like inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs).[1][2] Its deficiency has been linked to a heightened risk for neural tube defects, metabolic diseases, and mental disorders, underscoring the critical need for precise and reliable analytical methods for its quantification in biological matrices.[3]

Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the analysis of inositols. However, due to their high polarity and low volatility, inositols cannot be directly analyzed by GC-MS.[1][2] Derivatization is an essential prerequisite to convert these polyols into thermally stable and volatile compounds suitable for gas chromatographic separation and subsequent mass spectrometric detection.[4][5] This guide delves into the core principles and practical applications of the most common inositol derivatization techniques.

Core Derivatization Strategies: Trimethylsilylation and Acetylation

The two most prevalent derivatization methods for inositol analysis via GC-MS are trimethylsilylation (TMS) and acetylation.

Trimethylsilylation (TMS): This is the most widely employed technique, involving the replacement of active hydrogens in the hydroxyl groups of inositol with a trimethylsilyl (B98337) (-Si(CH₃)₃) group.[4][5] This process significantly increases the volatility and thermal stability of the inositol molecule.[4] A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being popular choices due to their rapid and high-yield reactions with organic acids and polyols.[6]

Acetylation: This method involves the conversion of inositol to its hexa-O-acetyl derivative using reagents like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270).[7] The resulting inositol hexacetate is a volatile compound amenable to GC-MS analysis.

Quantitative Data Summary

The choice of derivatization method and the optimization of reaction conditions are critical for achieving desired sensitivity, accuracy, and reproducibility. The following tables summarize key quantitative data from various studies to facilitate comparison.

| Derivatization Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Reference |

| Trimethylsilylation | Myo-inositol (MI) | Serum | 0.500-10.00 µg/mL | ≤ 30 ng/mL | 97.11-99.35 | [8] |

| Trimethylsilylation | D-chiro-inositol (DCI) | Serum | 0.005-0.500 µg/mL | ≤ 3 ng/mL | 107.82-113.09 | [8] |

| Trimethylsilylation | Inositol | Milk Powder | 1.0-10.0 mg/kg | 0.5 mg/kg | 88.4-102.5 | [9] |

| Acetylation | Myo-inositol | Cerebrospinal Fluid | Not Specified | Not Specified | Not Specified (CV of 9%) | [7] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful inositol derivatization. Below are step-by-step methodologies for the key techniques.

Protocol 1: Trimethylsilylation of Myo-Inositol in Plasma[1]

This protocol is optimized for the quantification of myo-inositol in human plasma.

1. Sample Preparation:

- To 30 µl of plasma, add extraction reagents.

- Evaporate the sample to dryness under a stream of nitrogen.

2. Derivatization:

- Add 5 ml of a derivatization reagent mixture of Trimethylchlorosilane (TMCS), Hexamethyldisilazane (HMDS), and N,N-Dimethylformamide (DMF).

- Incubate the mixture at 70°C for 60 minutes.

- Shake the mixture at 10-minute intervals during incubation.

3. GC-MS Analysis:

- Inject an appropriate volume of the derivatized sample into the GC-MS system.

- A fused silica (B1680970) HP-5 MS capillary column is recommended for separation.[1]

Protocol 2: Acetylation of Myo-Inositol in Cerebrospinal Fluid[7]

This protocol is suitable for the analysis of myo-inositol in cerebrospinal fluid.

1. Sample Preparation:

- Use 20 µl of cerebrospinal fluid for the analysis.

- A deuterated myo-inositol internal standard should be added for accurate quantification.

2. Derivatization:

- Add acetic anhydride and pyridine to the sample.

- The reaction converts myo-inositol to its hexa-O-acetyl derivative.

3. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS for analysis.

Visualizing the Workflow and Biological Context

To better illustrate the processes and relationships involved in inositol analysis, the following diagrams have been generated using the DOT language.

Conclusion

The derivatization of inositols is a critical and indispensable step for their successful analysis by GC-MS. Trimethylsilylation and acetylation are robust and well-established methods that, when properly optimized, provide the necessary volatility and thermal stability for accurate and sensitive quantification. This guide provides the foundational knowledge, comparative data, and detailed protocols to assist researchers in developing and implementing reliable analytical methods for inositol determination. The continued refinement of these techniques will further enhance our understanding of the pivotal role of inositols in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. scispace.com [scispace.com]

- 7. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS Determination of Inositol in Milk Powder [spkx.net.cn]

The Definitive Guide to the Discovery and Characterization of Inositol Stereoisomers Using Trimethylsilyl Derivatization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies employed for the discovery and characterization of inositol (B14025) stereoisomers, with a specific focus on the robust and widely utilized technique of trimethylsilyl (B98337) (TMS) derivatization coupled with gas chromatography-mass spectrometry (GC-MS). Inositols, a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, are pivotal signaling molecules in a multitude of cellular processes. Their stereochemistry dictates their biological activity, making the precise identification and quantification of each isomer critical in various fields of research and drug development.

Introduction to Inositol Stereoisomers and Their Significance

Inositols and their phosphorylated derivatives are fundamental to cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. myo-Inositol is the most abundant and biologically significant isomer, serving as a precursor for inositol phosphates and phosphoinositides. Other isomers, including D-chiro-inositol, scyllo-inositol, and epi-inositol, also play crucial roles in specific biological pathways and have been implicated in various physiological and pathological conditions. The accurate analysis of these stereoisomers is paramount for understanding their metabolic pathways and their potential as therapeutic targets.

Due to their high polarity and low volatility, inositols are not directly amenable to GC-MS analysis. Trimethylsylilation (TMS) is a chemical derivatization technique that replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl groups. This process significantly increases the volatility and thermal stability of the inositol molecules, making them suitable for gas chromatographic separation and subsequent mass spectrometric detection.

Inositol Signaling Pathways

The inositol phosphate (B84403) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses. The pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, being water-soluble, diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). This elevation in intracellular Ca2+ concentration activates a cascade of downstream cellular events. The signaling is terminated by the dephosphorylation of IP3.

Experimental Protocols

Sample Preparation and Extraction

The extraction of inositols from biological matrices is a critical first step. A common method involves a two-phase extraction to remove interfering substances.

Protocol for Extraction from Tissue:

-

Homogenize 1.0 g of tissue in 18 mL of a chloroform (B151607):methanol (1:2, v/v) solution containing 200 µL of 6N HCl.

-

Add a 6.0 mL aliquot of chloroform to the extract to induce phase separation, followed by the addition of 6.0 mL of 2M KCl containing 0.5M H3PO4.

-

Centrifuge the mixture to separate the phases.

-

Collect the upper aqueous layer containing the inositols.

-

Wash the lower organic phase with a theoretical aqueous phase (chloroform:methanol:H2O, 1:12:12 by vol.) containing 100 µL of 6N HCl and combine the aqueous layers.

-

Dry the collected aqueous phase under a stream of nitrogen or by lyophilization.

Trimethylsilyl (TMS) Derivatization

The dried extract is then subjected to TMS derivatization to enhance volatility for GC-MS analysis.

Optimized TMS Derivatization Protocol:

-

To the dried sample, add 5 mL of a derivatization reagent mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF). A common mixture is TMCS:HMDS:Pyridine.

-

Incubate the mixture at 70°C for 60 minutes, with vortexing at 10-minute intervals to ensure complete derivatization.

-

After incubation, cool the sample to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

Data Presentation: Quantitative Analysis of Inositol Stereoisomers

The following tables summarize the quantitative data for the GC-MS analysis of TMS-derivatized inositol stereoisomers. It is important to note that retention times can vary between different GC systems and columns.

| Inositol Stereoisomer | Retention Time (minutes) | Reference |

| myo-Inositol | 20.62 | [1] |

| scyllo-Inositol | 20.91 | [1] |

| D-chiro-Inositol | Not specified | |

| epi-Inositol | Not specified | |

| muco-Inositol | 21.15 | [1] |

| neo-Inositol | 21.38 | [1] |

Characterization by Mass Spectrometry

Electron ionization (EI) mass spectrometry of hexakis(trimethylsilyl)inositol derivatives produces characteristic fragmentation patterns that can be used for identification.

Key Mass Spectral Fragments for TMS-derivatized Inositols:

| m/z | Ion Identity/Fragment | Putative Origin |

| 73 | [Si(CH3)3]+ | Characteristic of TMS derivatives |

| 147 | [(CH3)3Si-O=Si(CH3)2]+ | Rearrangement ion of two TMS groups |

| 204 | [M - (TMSOH)2 - CH3]+ | Loss of two trimethylsilanol (B90980) groups and a methyl radical |

| 217 | [M - TMSOH - C3H7O2Si]+ | Complex fragmentation, often a base peak |

| 305 | [M - TMSOH - (CH3)3Si-O-Si(CH3)2]+ | Loss of trimethylsilanol and a disiloxane (B77578) fragment |

| 318 | [M - 2(TMSOH) - H]+ | Loss of two trimethylsilanol molecules |

Mass Spectral Data for TMS-derivatized myo-Inositol:

| m/z | Relative Intensity (%) |

| 73 | 90.73 |

| 191 | 47.02 |

| 217 | 99.99 |

| 305 | 93.73 |

| 318 | 51.21 |

Data obtained from the NIST Mass Spectrometry Data Center.

Conclusion

The analysis of inositol stereoisomers by GC-MS following TMS derivatization is a powerful and reliable method for their discovery and characterization in various biological and pharmaceutical samples. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field. While comprehensive comparative data for all isomers remains an area for further investigation, the established fragmentation patterns and separation techniques allow for the confident identification and quantification of key inositol stereoisomers, paving the way for a deeper understanding of their roles in health and disease.

References

Navigating the Challenges of Silylation: A Preliminary Investigation into the Stability of Trimethylsilyl-meso-inositol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trimethylsilyl-meso-inositol (B78846)

Meso-inositol, a stereoisomer of inositol (B14025), plays a pivotal role in cellular signaling pathways as a precursor to various second messengers, such as inositol phosphates. The derivatization of meso-inositol by replacing the hydrogen of all six hydroxyl groups with a trimethylsilyl (B98337) (TMS) group yields this compound (formally known as 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-myo-inositol). This per-silylation dramatically alters the molecule's physical and chemical properties.

The primary motivations for the synthesis of this compound are:

-

Enhanced Volatility for Gas Chromatography (GC): Silylation is a common derivatization technique in GC analysis that increases the volatility and thermal stability of polar compounds like inositols, enabling their separation and quantification.[1][2]

-

Increased Solubility in Organic Solvents: The TMS groups render the otherwise water-soluble inositol soluble in a wide range of organic solvents, facilitating its use in non-aqueous reaction systems.

-

Protecting Group in Chemical Synthesis: In the synthesis of complex inositol derivatives, the TMS groups can serve as protecting groups for the hydroxyl functionalities, although their inherent lability must be considered.

Despite its utility, the stability of the Si-O-C bond in TMS ethers is a critical concern. These groups are known to be susceptible to cleavage under various conditions, which can impact the integrity of the molecule during storage, experimentation, and analysis.

Factors Influencing the Stability of Trimethylsilyl Ethers

The stability of silyl (B83357) ethers, including this compound, is not absolute and is significantly influenced by several factors. Understanding these factors is crucial for predicting and controlling the degradation of the compound.

Steric Hindrance

The steric bulk of the substituents on the silicon atom plays a dominant role in the stability of silyl ethers. Larger, more sterically hindered silyl groups provide greater protection to the silicon-oxygen bond from nucleophilic or electrophilic attack. The TMS group is the smallest of the common trialkylsilyl protecting groups, and consequently, TMS ethers are the most labile.

The general order of stability for common silyl ethers is as follows: TMS < TES < TBDMS/TBS < TIPS < TBDPS [3][4]

Where: TMS = Trimethylsilyl, TES = Triethylsilyl, TBDMS/TBS = tert-Butyldimethylsilyl, TIPS = Triisopropylsilyl, TBDPS = tert-Butyldiphenylsilyl

This trend highlights the inherent susceptibility of this compound to degradation compared to its analogues protected with bulkier silyl groups.

pH of the Medium

The stability of silyl ethers is highly dependent on the pH of the surrounding medium.

-

Acidic Conditions: Silyl ethers are readily cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom. The relative rates of acid-catalyzed hydrolysis underscore the lability of TMS ethers.

-

Basic Conditions: While generally more stable to basic conditions than acidic ones, silyl ethers can also be cleaved by strong bases. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion or other base on the silicon atom.

-

Neutral Conditions: Trimethylsilyl ethers can also be susceptible to hydrolysis in neutral aqueous solutions, albeit at a slower rate than under acidic or basic conditions.

Solvent Effects

The choice of solvent can influence the rate of silyl ether cleavage. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction, accelerating the degradation of this compound. Aprotic solvents are generally preferred for storing and handling silyl ethers to minimize solvolysis.

Temperature

As with most chemical reactions, the rate of degradation of silyl ethers increases with temperature. For long-term storage, it is advisable to keep this compound at low temperatures to minimize thermal decomposition.

Presence of Fluoride (B91410) Ions

Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for the efficient and rapid cleavage of silyl ethers, including TMS ethers.[5][6] The presence of even trace amounts of fluoride can lead to the rapid degradation of this compound.

Proposed Degradation Pathway of this compound

The primary degradation pathway for this compound is the sequential hydrolysis of the six trimethylsilyl ether linkages. This process ultimately leads to the formation of meso-inositol and hexamethyldisiloxane. The hydrolysis can be initiated by acid, base, or fluoride ions.

The overall degradation reaction can be represented as:

C₂₄H₆₀O₆Si₆ + 6 H₂O → C₆H₁₂O₆ + 6 (CH₃)₃SiOSi(CH₃)₃

This process likely occurs in a stepwise manner, with the formation of partially silylated inositol intermediates. The exact rate of each step would depend on the specific reaction conditions and the steric accessibility of the different silyl ether groups on the inositol ring.

Caption: Proposed degradation pathway of this compound.

Quantitative Stability Data

| Silyl Ether | Relative Rate of Acid-Catalyzed Hydrolysis | Relative Rate of Base-Catalyzed Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | 20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | 20,000 |

| Data extrapolated from literature on silyl ether stability.[3][4] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving controlled degradation and subsequent analysis is required. The following protocols provide a framework for such an investigation.

General Experimental Workflow

Caption: General workflow for stability testing of this compound.

Protocol for pH Stability Study

-

Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic).

-

Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) at a known concentration (e.g., 1 mg/mL).

-

Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis. Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching and Extraction: Immediately quench the hydrolysis by neutralizing the pH (if necessary) and extract the remaining this compound into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the peak area of the parent compound.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

Protocol for Thermal Stability Study

-

Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent in sealed vials to prevent evaporation.

-

Incubation: Place the vials in constant temperature baths or ovens at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).

-

Time Points: At selected time points, remove a vial from each temperature and allow it to cool to room temperature.

-

Analysis: Directly analyze the samples by GC-MS.

-

Data Analysis: Determine the percentage of remaining this compound at each time point and temperature to assess thermal lability.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of the sample solution.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from any degradation products or solvent peaks (e.g., initial temperature of 150°C, ramped to 300°C).

-

Mass Spectrometry: Electron ionization (EI) with scanning in the appropriate mass range to detect the molecular ion and characteristic fragment ions of this compound.

-

Quantification: Quantification can be performed using an internal standard and by monitoring a specific, abundant ion of this compound in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Biological Context and Relevance

Currently, there is no direct evidence to suggest that this compound has a specific signaling role or biological activity analogous to myo-inositol and its phosphorylated derivatives. Its primary relevance to researchers, scientists, and drug development professionals lies in its application as:

-

An Analytical Derivative: For the accurate quantification of meso-inositol in biological samples. Understanding its stability is critical for developing robust and reproducible analytical methods.

-

A Synthetic Precursor: In the chemical synthesis of more complex inositol-containing molecules with potential therapeutic applications. Knowledge of its stability profile is essential for designing synthetic routes and optimizing reaction conditions.

-

A Tool Compound: While not biologically active itself, it could potentially be used in cell-based assays as a negative control or to study the effects of a lipophilic, non-hydrolyzable inositol analogue, provided its stability in the assay medium is carefully considered.

The known involvement of myo-inositol in various signaling pathways, including those relevant to diabetes, neurological disorders, and cancer, underscores the importance of having reliable chemical tools for its study.

Caption: Biological relevance of myo-Inositol and the role of its TMS derivative.

Conclusion and Future Directions

This preliminary investigation highlights that the stability of this compound is a significant consideration for its practical application. Based on the well-established chemistry of TMS ethers, it can be concluded that this compound is highly susceptible to hydrolysis, particularly under acidic conditions, and is readily cleaved by fluoride ions. For optimal stability, it should be stored in a dry, aprotic solvent at low temperatures.

Future research should focus on obtaining quantitative kinetic data for the degradation of this compound under a range of pH, temperature, and solvent conditions. Such studies would provide a more precise understanding of its stability profile and enable the development of evidence-based guidelines for its storage and handling. Furthermore, the identification and characterization of its degradation products would be valuable for interpreting analytical data and understanding potential interferences. A thorough understanding of the stability of this compound will ultimately enhance its utility as a valuable tool in both chemical and biological research.

References

Methodological & Application

Application Note: Quantitative Analysis of meso-Inositol via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the quantitative analysis of meso-inositol in biological and other complex matrices using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of inositols, a crucial derivatization step to form trimethylsilyl (B98337) (TMS) ethers is employed. This procedure converts the polar hydroxyl groups into nonpolar TMS-ethers, rendering the molecule suitable for GC separation and subsequent mass spectrometric detection. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of meso-inositol.

Introduction

Meso-inositol, a stereoisomer of inositol, is a vital carbocyclic sugar that serves as a structural component of secondary messengers in eukaryotic cells. Its quantification is crucial in various research fields, including neuroscience, nutrition, and metabolic disease research, as its deficiency has been linked to conditions like neural tube defects and metabolic disorders.[1] Gas chromatography-mass spectrometry offers a highly sensitive and specific method for the analysis of meso-inositol. However, due to its polar nature, derivatization is necessary to increase its volatility for GC analysis.[2] Silylation, the replacement of active hydrogens with a trimethylsilyl group, is a common and effective derivatization technique for this purpose.[3] This document details the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation.

Experimental Protocols

A critical step in the GC-MS analysis of polar metabolites like meso-inositol is the derivatization to increase their volatility.[2][3] The following protocol describes a common method for the trimethylsilylation of meso-inositol.

Sample Preparation and Derivatization

Proper sample preparation is crucial to minimize matrix effects and ensure complete derivatization.[4]

Materials:

-

meso-Inositol standard

-

Internal Standard (e.g., myo-Inositol-d6)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]

-

Pyridine (dried)

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)[4][5]

-

Hexane

-

Nitrogen gas supply

-

Heating block or oven

Procedure:

-

Drying: Accurately transfer a known volume of the sample or standard solution to a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure all moisture is removed as silylation reagents are moisture-sensitive.[5][6]

-

Methoximation (Optional but Recommended for Samples Containing Reducing Sugars): To the dried sample, add 50 µL of methoxyamine hydrochloride solution. Cap the vial tightly and heat at 30°C for 90 minutes with shaking.[4] This step prevents the formation of multiple sugar isomers.[3]

-

Trimethylsilylation: After cooling to room temperature, add 80-100 µL of the silylating reagent (e.g., MSTFA). Cap the vial tightly and heat at 37°C for 30 minutes.[4] Some protocols may require higher temperatures (e.g., 70-80°C) and longer incubation times (e.g., 60 minutes) for complete derivatization.[7][8]

-

Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS. Alternatively, the sample can be dried down under nitrogen and reconstituted in a suitable solvent like hexane.[7]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized meso-inositol. These may need to be optimized for specific instruments and applications.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[8]

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7][8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.[7]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 5°C/min to 230°C.[7]

-

Final temperature may vary depending on other analytes in the sample.

-

MS Conditions:

-

Ion Source Temperature: 230°C.[7]

-

Transfer Line Temperature: 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and identification, scan from m/z 50 to 650.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of TMS-meso-inositol and the internal standard.[9]

-

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of hexakis(trimethylsilyl)-meso-inositol.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₆₀O₆Si₆ | [10][11] |

| Molecular Weight | 613.24 g/mol | [10][11] |

| Retention Index | ~2080 | |

| Key Mass Fragments (m/z) | 73, 147, 191, 217, 305, 318 | [10] |

| Quantification Ions (m/z) | 305, 318 | [9] |

| Internal Standard (D6-myo-inositol) Ions (m/z) | 307, 321 | [9] |

Visualizations

The following diagrams illustrate the experimental workflow and the mass spectral fragmentation of TMS-meso-inositol.

Caption: Experimental workflow for GC-MS analysis of TMS-meso-inositol.

Caption: Putative fragmentation of TMS-meso-inositol in EI-MS.

Conclusion

The GC-MS method following trimethylsilylation is a robust, sensitive, and specific approach for the quantification of meso-inositol in complex samples. The protocol described provides a solid foundation for researchers to develop and validate their own assays. Optimization of derivatization conditions and GC-MS parameters may be necessary depending on the specific sample matrix and analytical instrumentation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.

References

- 1. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. 2.7. Gas Chromatography–Mass Spectrometry (GC-MS) [bio-protocol.org]

- 8. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trimethylsilyl-meso-inositol | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Myo-Inositol, 6TMS derivative [webbook.nist.gov]

Application Note: Quantification of Meso-Inositol via GC-MS with Trimethylsilyl Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar that is an isomer of glucose, plays a crucial role in various cellular processes, including signal transduction, and its deficiency has been linked to several metabolic and neurological disorders.[1][2] Accurate quantification of meso-inositol in biological matrices is therefore essential for both basic research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) following trimethylsilyl (B98337) (TMS) derivatization is a robust and widely used method for the analysis of polar metabolites like inositol (B14025).[2][3] This application note provides a detailed protocol for the quantification of meso-inositol using this technique.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of meso-inositol.

Sample Preparation

The initial sample preparation is critical and varies depending on the matrix.

-

Plasma/Serum: To 30 µL of plasma, add an appropriate amount of internal standard (e.g., xylitol).[4][5] Precipitate proteins by adding a suitable solvent like methanol. Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]

-

Other Liquid Samples (e.g., Wine, Must): Take a known volume (e.g., 100 µL) of the sample, add the internal standard, and then dry it under a nitrogen stream.[4] To facilitate evaporation, 100 µL of absolute ethanol (B145695) can be added.[4]

-

Solid Samples/Tissues: Homogenize a known weight of the sample in a suitable solvent. Centrifuge to remove debris. Take an aliquot of the supernatant, add the internal standard, and evaporate to dryness.

Derivatization

Derivatization is essential to make the non-volatile inositol amenable to GC analysis.[2][5]

-

To the dried residue, add 100 µL of pyridine (B92270) to dissolve the sample.[4]

-

Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of TMCS/Hexamethyldisilazane (HMDS)/N,N-dimethylformamide (DMF).[4][5][6]

-

Seal the reaction vial tightly and incubate at 70°C for 60-70 minutes to ensure complete derivatization.[4][5]

-

After incubation, allow the vial to cool to room temperature before injection into the GC-MS system.[4]

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane capillary column.[5][7]

-

Injector: Splitless injection of 1 µL at 250°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program:

-

Mass Spectrometer: Agilent 5975C or similar, operating in electron ionization (EI) mode at 70 eV.[7]

-

Data Acquisition: Full scan mode to identify the TMS-derivatized inositol and selective ion monitoring (SIM) mode for quantification to enhance sensitivity. Key ions for TMS-meso-inositol can be selected from its mass spectrum.

Quantitative Data Summary

A summary of validation parameters for the GC-MS quantification of myo-inositol from a study on human plasma is presented below.[1][9] An external standard method was utilized, and the method's accuracy was validated using a stable-isotope labeled internal standard approach.[1]